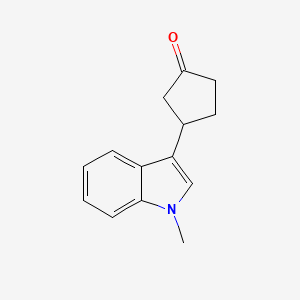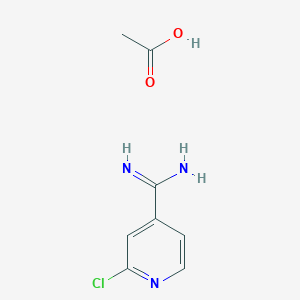
Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)- typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with cyclopentanone under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde group of 1-methyl-1H-indole-3-carbaldehyde reacts with the active methylene group of cyclopentanone in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in multicomponent reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Indole derivatives have shown potential in anticancer, antiviral, and antimicrobial research, and this compound may be explored for similar applications.
Mécanisme D'action
The mechanism of action of Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylindole-3-carboxaldehyde: A precursor in the synthesis of Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)-.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
3-(1H-Indol-3-yl)propanoic acid: Another indole derivative with different biological activities.
Uniqueness
Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)- is unique due to its fused cyclopentanone and indole structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
220970-48-9 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
3-(1-methylindol-3-yl)cyclopentan-1-one |
InChI |
InChI=1S/C14H15NO/c1-15-9-13(10-6-7-11(16)8-10)12-4-2-3-5-14(12)15/h2-5,9-10H,6-8H2,1H3 |
Clé InChI |
ZDAWTASYTNCCCU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3CCC(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)

![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)






![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)

![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)

